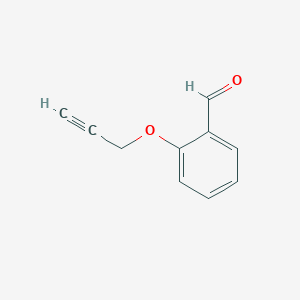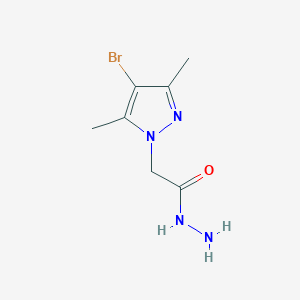
4-(Phenylethynyl)benzaldehyde
Descripción general
Descripción
4-(Phenylethynyl)benzaldehyde (4-PEBA) is a synthetic organic compound which has been used in various scientific applications for decades. It is a member of the class of aromatic aldehydes, which are characterized by a carbon-oxygen double bond and a benzene ring. 4-PEBA is a colorless crystalline solid with a sweet almond-like odor. It is soluble in polar organic solvents such as acetone, ethanol and methanol, and is used in a variety of applications including organic synthesis, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
Reactivity in Chemical Transformations
4-(Phenylethynyl)benzaldehyde shows distinct reactivity in chemical transformations such as aldol and thiazolidine formation reactions, compared to simple benzaldehydes. The electronic properties of substituents in this compound are less influential in diphenylacetylene systems than in simple benzene systems (Katsuyama et al., 2013).
Synthesis and Characterization in Polymers
This compound is significant in the synthesis of fluorescent phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. These polymers demonstrate excellent thermal stability and are highly fluorescent in both solution and thin film, which could be beneficial in various industrial applications (Neilson et al., 2008).
Tyrosinase Inhibition Properties
In studies on tyrosinase inhibition, substituent effects of benzaldehydes, including 4-substituted variants, have been observed. These compounds can impact the rate of product formation, indicating potential applications in biochemistry and pharmacology (Nihei & Kubo, 2017).
Enzymatic Production of Benzaldehyde
The enzymatic process for producing benzaldehyde from l-phenylalanine, involving 4-hydroxymandelate synthase, has been explored. Modified versions of this enzyme can increase the efficiency of benzaldehyde production, highlighting a potential application in flavoring and fragrance industries (Takakura et al., 2022).
Fluorescent Probes in Biochemistry
This compound derivatives have been used to create ratiometric fluorescent probes for cysteine and homocysteine. These probes show a large emission wavelength shift, which is valuable in bioanalytical chemistry for detecting specific amino acids (Lin et al., 2008).
Safety and Hazards
4-(Phenylethynyl)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Relevant Papers The relevant papers on this compound indicate that substituents significantly influence the reactivity of aldehyde transformations . More research is needed to fully understand the properties and potential applications of this compound.
Mecanismo De Acción
Action Environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. For 4-(Phenylethynyl)benzaldehyde, it is known to be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Propiedades
IUPAC Name |
4-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFYQFCFHKYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346142 | |
| Record name | 4-(Phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-98-7 | |
| Record name | 4-(Phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57341-98-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(phenylethynyl)benzaldehyde unique compared to simple benzaldehydes in terms of reactivity?
A1: The research [] highlights that the presence of the phenylethynyl substituent in this compound significantly influences its reactivity compared to simple benzaldehydes. While the paper does not delve into specific reaction mechanisms, it emphasizes that this difference in reactivity is likely due to electronic effects imparted by the phenylethynyl group. The extended conjugation and electron-withdrawing nature of this substituent can alter the electron density at the aldehyde functionality, potentially impacting its susceptibility to nucleophilic attack and other transformations. This distinct reactivity profile opens up avenues for exploring novel synthetic applications and transformations specific to this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)







![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
